Mesigyna - 99897-30-0

Mesigyna

Catalog Number: EVT-1551297
CAS Number: 99897-30-0
Molecular Formula: C50H70O6
Molecular Weight: 767.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mesigyna is classified as a hormonal contraceptive, specifically under the category of combined injectable contraceptives. It was developed by Bayer AG and has been utilized in various countries since its introduction. The compound's pharmacological classification includes estrogen receptor agonists and progesterone receptor agonists, indicating its dual action on female reproductive hormones.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mesigyna involves the chemical combination of norethisterone enanthate and estradiol valerate. Norethisterone enanthate is synthesized through the esterification of norethisterone with enanthic acid, while estradiol valerate is produced by esterifying estradiol with valeric acid. The synthesis process typically requires controlled conditions to ensure the purity and stability of the final product.

The technical details of the synthesis include:

  • Reagents: Norethisterone, enanthic acid, estradiol, valeric acid.
  • Conditions: The reactions are generally conducted under anhydrous conditions to avoid hydrolysis of the esters.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials or by-products.
Molecular Structure Analysis

Structure and Data

The molecular formula of Mesigyna is C50H70O6C_{50}H_{70}O_{6}, with a molecular weight of approximately 758.1 g/mol. The structural representation includes two steroidal components linked through ester bonds, which are crucial for their biological activity.

The InChIKey for Mesigyna is MVRUQONLTQUUHW-ASYYKIBUSA-N, and it has a CAS Registry Number of 99897-30-0. The structural characteristics contribute to its effectiveness as a contraceptive by mimicking natural hormones in the body.

Chemical Reactions Analysis

Reactions and Technical Details

Mesigyna undergoes various chemical reactions in the body after administration. Upon injection, the esters are hydrolyzed to release norethisterone and estradiol into systemic circulation. This hydrolysis is facilitated by esterases present in the bloodstream.

Key reactions include:

  • Hydrolysis: The ester bonds are cleaved, releasing active hormones.
  • Metabolism: Both norethisterone and estradiol undergo metabolic transformations primarily in the liver, involving conjugation with glucuronic acid or sulfate for excretion.
Mechanism of Action

Process and Data

The mechanism of action of Mesigyna involves multiple pathways:

  1. Inhibition of Ovulation: Norethisterone inhibits the release of luteinizing hormone (LH), preventing ovulation.
  2. Endometrial Changes: Estradiol contributes to the stabilization of the endometrium, making it less receptive to implantation.
  3. Cervical Mucus Alteration: The combined effect increases cervical mucus viscosity, hindering sperm passage.

Clinical studies have shown that these mechanisms effectively reduce pregnancy rates among users, with efficacy rates comparable to other hormonal contraceptives.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mesigyna exhibits specific physical properties:

  • Appearance: Typically presented as a clear, colorless solution.
  • pH: The pH range is generally between 4.5 to 7.0, ensuring stability during storage.
  • Solubility: It is soluble in organic solvents but has limited solubility in water due to its lipophilic nature.

Chemical properties include:

  • Stability: The formulation remains stable under recommended storage conditions (cool, dry place).
  • Degradation Products: Under extreme conditions (e.g., high temperatures), degradation products may form but are typically minimal under normal usage scenarios.
Applications

Scientific Uses

Mesigyna's primary application is as a contraceptive method for women wishing to prevent pregnancy. Its use extends beyond contraception; it also serves therapeutic roles in managing menstrual disorders due to its hormonal effects. Additionally, ongoing research explores its potential applications in treating conditions related to hormonal imbalances.

Introduction to Mesigyna: Pharmacological and Sociocultural Context

Historical Development of Monthly Injectable Contraceptives

The quest for monthly injectable contraceptives began in the early 1960s, predating the widely adopted 3-monthly depot medroxyprogesterone acetate (DMPA). Early formulations faced challenges with inconsistent cycle control and metabolic effects. In response, the World Health Organization's (WHO) Task Force on Long-acting Systemic Agents initiated a systematic optimization of CICs during the 1970s. This program aimed to develop formulations that minimized menstrual disruption—a leading cause of discontinuation for progestin-only methods [3].

Two formulations emerged from WHO's intensive pharmacological research:

  • Cyclofem® (25 mg DMPA + 5 mg estradiol cypionate)
  • Mesigyna® (50 mg NETE + 5 mg EV)

Both advanced to global Phase III trials by 1988. Mesigyna® distinguished itself through its oil-based delivery system (castor oil/benzyl benzoate vehicle), enabling sustained hormone release over 30 days. By 1993, Mesigyna® was approved for clinical use, becoming the most widely used CIC globally with registrations in 36+ countries. Its development marked a shift toward user-centered contraceptive design, acknowledging that bleeding patterns significantly influence method acceptability [2] [3] [10].

Table 1: Evolution of Monthly Injectable Contraceptives

Developmental PhaseTimeframeKey Milestones
Early Formulations1963–1970sFirst combined injectables tested; inconsistent cycle control and registration
WHO OptimizationMid-1970sSystematic screening of progestin/estrogen ratios and esters
Pharmacodynamic Studies1980–1985Dose-finding for NETE/EV (Stockholm trials)
Global Phase III Trials1988–1993Multicenter efficacy studies across Latin America, Asia, and Africa
Commercial RolloutPost-1993Registration in 36+ countries, primarily in Latin America and Asia

Chemical Composition: Norethisterone Enanthate and Estradiol Valerate Synergy

Molecular Structure and Pharmacodynamics

Mesigyna® combines two esterified hormones:

  • Norethisterone Enanthate (NETE): A 17β-enanthate ester of norethisterone (molecular weight: 410.6 g/mol)
  • Estradiol Valerate (EV): A valeric acid ester of estradiol (molecular weight: 356.5 g/mol)

The enanthate moiety (C₇H₁₄O₂) in NETE extends its half-life via lipophilic sequestration in muscle tissue, enabling gradual hydrolysis to active norethisterone over 30 days. This prodrug design achieves sustained serum concentrations without peak-trough fluctuations. Upon enzymatic cleavage, NETE releases norethisterone—a progestin with moderate androgen receptor affinity—which suppresses ovulation via hypothalamic-pituitary inhibition. Norethisterone exhibits two key secondary actions:

  • Weak androgenic activity (15% of testosterone's AR binding)
  • Aromatization to ethinyl estradiol at high concentrations [9]

EV functions as an estrogen reservoir, hydrolyzing to 17β-estradiol to stabilize endometrial integrity. Pharmacokinetic studies reveal:

  • Peak serum estradiol: 232–428 pg/mL within 48 hours post-injection
  • Norethisterone Cmax: 10.1 nmol/L (range: 6.4–15.8 nmol/L)
  • Testosterone suppression: 94% reduction in men by day 7 (demonstrating potent ovulation suppression) [2] [4]

Synergistic Mechanisms

The 10:1 NETE-to-EV ratio creates a cascade effect:

  • NETE-induced gonadotropin suppression blocks LH surges within 24 hours
  • EV modulates progesterone receptors, enhancing endometrial responsiveness
  • Coordinated follicular atresia prevents dominant follicle developmentThis synergy achieves a 0.0 pregnancy rate per 100 woman-years in clinical trials—comparable to surgical sterilization [1] [3] [4].

Global Health Relevance in Fertility Regulation Strategies

Accessibility and Regional Adoption

Mesigyna®'s distribution reflects deliberate targeting of underserved populations:

  • Latin America: Primary adoption region with 15+ Caribbean/Latin American countries (e.g., Mexico, Brazil, Colombia)
  • Asia: Selective availability in China ("Chinese Injectable No. 3"), Turkey, Myanmar
  • Africa: Limited rollout in Egypt, Ghana, Kenya, Zimbabwe [2] [3] [6]

Table 2: Global Availability of Mesigyna® Formulations

RegionCountries (Examples)Brand NamesEst. Users (Millions)
Latin America & CaribbeanMexico, Brazil, Colombia, JamaicaMesigyna®, Norigynon®, Solouna®1.0–1.5
Asia-PacificChina, Turkey, IndonesiaChinese Injectable No. 3, Mesilar®0.3–0.5
AfricaEgypt, Kenya, ZimbabweNorifam®, Nostidyn®<0.2

Sociocultural Integration

Clinical trials in Latin America demonstrated 5.1% discontinuation for bleeding issues—significantly lower than DMPA’s 20–30% amenorrhea rates. Colombian women showed higher bleeding irregularities (p<0.001), highlighting region-specific responses. Crucially, Mesigyna® maintains cyclic withdrawal bleeding that aligns with cultural expectations of "normal" menstruation—a key advantage in devoutly Catholic regions where amenorrhea may raise ethical concerns [1] [3].

Programmatic Advantages in Health Systems

  • Cold-chain flexibility: Unlike some vaccines, its oil-based formulation tolerates tropical temperatures
  • Training efficiency: Community health workers master single-injection techniques faster than IUD insertion
  • Postpartum integration: Administered pre-discharge without affecting lactation (vs. estrogen-containing pills) [1] [3]

Properties

CAS Number

99897-30-0

Product Name

Mesigyna

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

Molecular Formula

C50H70O6

Molecular Weight

767.1 g/mol

InChI

InChI=1S/C27H38O3.C23H32O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3;1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h2,18,21-24H,4,6-17H2,1,3H3;7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t21-,22+,23+,24-,26-,27-;18-,19-,20+,21+,23+/m01/s1

InChI Key

MVRUQONLTQUUHW-ASYYKIBUSA-N

SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Synonyms

Estracomb TTS
estradiol, norethindrone drug combination
HRP 102
HRP-102
HRP102
Mesigyna

Canonical SMILES

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C.CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Isomeric SMILES

CCCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C.CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.